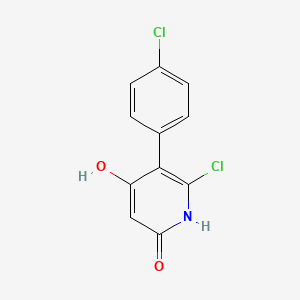

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Description

BenchChem offers high-quality 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVWTQXWMBAVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol. This molecule, possessing a highly functionalized pyridine core, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of substituted pyridines in pharmacologically active agents.[1][2] Given the absence of established literature for this specific compound, this guide outlines a plausible, multi-step synthetic route based on fundamental and well-documented organic chemistry principles, including the Knoevenagel condensation, Michael addition, and subsequent cyclization and chlorination reactions. Furthermore, a complete characterization protocol is detailed, predicting the expected outcomes from modern analytical techniques such as NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and exploration of new pyridine-based chemical entities.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, water solubility, and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The target molecule, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, incorporates several key features: a dihydroxypyridine core (which can exist in pyridone tautomeric forms), a C5-aryl substitution known to modulate biological activity, and a C6-chloro substituent which can serve as a metabolic blocker or a handle for further chemical modification. This guide provides a robust framework for its synthesis and a thorough analysis of its structural characterization.

Proposed Synthetic Pathway

The synthesis of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol can be envisioned through a multi-step sequence that first constructs the core 5-aryl-2,4-pyridinediol ring system, followed by a selective chlorination at the C6 position. This approach leverages well-established cyclocondensation strategies for pyridine ring formation.[3][4]

Caption: Proposed four-step synthesis of the target compound.

Rationale for Synthetic Strategy

-

Step 1: Knoevenagel Condensation: This classic reaction reliably forms the α,β-unsaturated system necessary for the subsequent Michael addition by condensing 4-chlorobenzaldehyde with an active methylene compound, ethyl cyanoacetate.[5][6]

-

Step 2: Michael Addition: The addition of a carbon nucleophile, derived from diethyl malonate, to the electron-deficient alkene is a standard method for carbon-carbon bond formation, effectively building the backbone of the pyridine ring.

-

Step 3: Cyclization, Hydrolysis, and Decarboxylation: The resulting intermediate possesses all the necessary atoms for ring closure. Treatment with ammonia will trigger an intramolecular cyclization to form the pyridone ring. Subsequent acidic workup will hydrolyze the ester and nitrile groups, followed by decarboxylation upon heating, to yield the stable 5-aryl-2,4-pyridinediol core.[3]

-

Step 4: Selective Electrophilic Chlorination: The pyridinediol ring is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination of such activated heterocyclic systems, anticipated to favor substitution at the vacant and activated C6 position.

Detailed Experimental Protocols

The following protocols are proposed methodologies and may require optimization based on laboratory-specific conditions and intermediate characterization.

Caption: General experimental workflow for each synthetic step.

Protocol 3.1: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[5]

Protocol 3.2: Synthesis of the Michael Adduct

-

Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

To the cooled NaOEt solution, add diethyl malonate (1.1 eq) dropwise and stir for 30 minutes.

-

Add a solution of ethyl 2-cyano-3-(4-chlorophenyl)acrylate (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3.3: Synthesis of 5-(4-chlorophenyl)-2,4-pyridinediol

-

Dissolve the crude Michael adduct from the previous step in ethanol and transfer to a sealed pressure vessel.

-

Saturate the solution with ammonia gas and heat at 120-140 °C for 12-24 hours.

-

Cool the reaction, vent carefully, and concentrate the mixture under reduced pressure.

-

To the crude cyclized product, add a 6M aqueous solution of hydrochloric acid and reflux for 6-12 hours to effect hydrolysis and decarboxylation.

-

Cool the solution and adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-(4-chlorophenyl)-2,4-pyridinediol.

Protocol 3.4: Synthesis of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

-

Dissolve 5-(4-chlorophenyl)-2,4-pyridinediol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide, and dry under vacuum. Further purification may be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

The structural confirmation of the final product relies on a combination of spectroscopic and analytical techniques. The pyridinediol can exist in several tautomeric forms, most notably the 4-hydroxy-2-pyridone form. The spectral data will reflect this equilibrium.

Predicted Spectroscopic Data

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ (ppm) in DMSO-d₆: - ~11.0-12.0 (br s, 1H, N-H of pyridone tautomer)- ~9.5-10.5 (br s, 1H, 4-OH)- 7.40-7.60 (m, 4H, Ar-H of 4-chlorophenyl group)- ~6.0-6.5 (s, 1H, H-3 of pyridine ring) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: - ~160-165 (C=O at C-2)- ~155-160 (C-OH at C-4)- ~145-150 (C-Cl at C-6)- ~130-135 (Aromatic quaternary carbons)- ~128-130 (Aromatic CH carbons)- ~110-115 (C-5)- ~95-100 (C-3) |

| FT-IR | ν (cm⁻¹): - 3200-3400 (broad, O-H stretch)- ~3100 (N-H stretch)- 1640-1660 (strong, C=O stretch of pyridone)- 1580-1610 (C=C and C=N ring stretching)- ~1100 (C-Cl stretch) |

| Mass Spec. | (EI or ESI): - Molecular Ion (M⁺): m/z corresponding to C₁₁H₇Cl₂NO₂. Expect a characteristic isotopic cluster for two chlorine atoms (M⁺, M⁺+2, M⁺+4).- Key Fragments: Loss of Cl, CO, and cleavage of the phenyl group. |

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction would be the definitive method. If suitable crystals can be grown (e.g., by slow evaporation from a solvent like ethanol or DMF), the analysis would confirm the connectivity and reveal detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding between the hydroxyl/amide groups) in the solid state.

Safety and Handling

-

Precursors: 4-chlorobenzaldehyde and chloroacetyl chloride are irritants. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents: Sodium metal reacts violently with water. N-Chlorosuccinimide is an oxidizing agent and an irritant. Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Solvents: Use anhydrous solvents where specified, as moisture can quench reagents and reduce yields. Ethanol and other organic solvents are flammable.

-

General: A thorough risk assessment should be conducted before commencing any experimental work. All reactions should be performed in a fume hood.

Conclusion

This guide presents a scientifically grounded and plausible pathway for the synthesis of the novel compound 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol. By following established and reliable synthetic transformations, researchers can access this promising scaffold for further investigation. The detailed characterization plan provides a clear roadmap for structural verification, ensuring the integrity of the synthesized material. This work serves as a critical starting point for the exploration of this compound's potential applications in drug discovery and materials science.

References

- Andersson, H., Almqvist, F., & Olsson, R. (2007). A Convenient Method for the Synthesis of 2-Substituted Pyridines and Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.

- Schmalz, H.-G. (n.d.). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS.

- Wikipedia. (2023). Hantzsch pyridine synthesis.

- Mohamed, S. K., et al. (2015). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate.

- Chemist, T. O. (2022).

- University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity.

- Csollei, J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 258–269.

- Pasha, M. A., & Sureshbabu, K. R. (2015). Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium via Hantzsch Multi-Component Reaction Catalyzed by Cerium (IV) Ammonium Nitrate. Journal of Applicable Chemistry, 4(4), 1195-1201.

- Deadman, J. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2037–2045.

- Csollei, J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC.

- Sreevidya, V. G., et al. (2017). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Journal of Molecular Structure, 1141, 280-290.

- Kamal, A., & Khanna, G. B. R. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, 45B, 2341-2363.

- PrepChem. (2023). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

- Bristol-Myers Squibb Company. (2001). Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. U.S.

- Bristol-Myers Squibb Company. (1999). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

- Guidechem. (n.d.). 2,4-Dihydroxypyridine 626-03-9 wiki.

- Kalinin, A. A., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668.

- Liu, S., et al. (2020). Substituent-controlled chemoselective synthesis of multi-substituted pyridones via a one-pot three-component cascade reaction. Organic & Biomolecular Chemistry, 18(6), 1130–1134.

- Sigma-Aldrich. (n.d.). 2,4-Dihydroxypyridine 97.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)

- Mohamed, S. K., & Abdelhamid, A. A. (2012). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. Acta Crystallographica Section E, 68(Pt 1), o113.

- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.

- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Synthesis of substituted 2-pyridone compounds. Journal of Saudi Chemical Society, 20(Supplement 1), S389-S397.

- Chegg. (2023). Solved E. In the Hantzsch synthesis, substituted pyridines.

- Marvel, C. S., & Moyer, W. R. (1932). Chloroacetamide. Organic Syntheses, 12, 26.

- Fujimoto, T., et al. (2006).

- Wang, L., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6826–6831.

- Zaitsev, A. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic. Molecules, 28(8), 3594.

- Zaitsev, A. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PMC.

- Birlirakis, N., et al. (2002). Attempted Synthesis of Spongidines by a Radical Cascade Terminating onto a Pyridine Ring. Organic Letters, 4(10), 1623–1625.

- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.

- Reddy, R. P., & Naidu, A. (2018). Synthesis of N-Substituted 4-Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)-Catalyzed Hydroamination. European Journal of Organic Chemistry, 2018(44), 6092-6101.

- TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide.

- Al-Ostoot, F. H., et al. (2017). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol.

- Cui, J. J., et al. (2006). Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 16(10), 2663–2668.

- AHH Chemical Co., Ltd. (n.d.). 2-chloro-N-(4-chlorophenyl)acetamide CAS No.:3289-75-6.

- Benetti, S., et al. (1995). Mastering .beta.-Keto Esters. Chemical Reviews, 95(4), 1065–1114.

- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.

- Kalinin, A. A., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.

- Hassan, A. S., et al. (2019). Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3. Journal of Heterocyclic Chemistry, 56(11), 3020-3028.

- Sharma, P., et al. (2020).

- Reddy, P. P., et al. (2016). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 2(7), 1-5.

- Harris, S. F., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 820–826. Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 820–826.

Sources

- 1. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Technical Whitepaper | Application Note: P-CHEM-2026-02 [1]

Part 1: Executive Summary & Structural Identity

The Compound at a Glance

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol represents a specialized class of poly-functionalized N-heterocycles often encountered in the development of HIV RNase H inhibitors, HIF prolyl hydroxylase inhibitors, or as advanced metabolites of pyridine-based agrochemicals.[1][2][3]

Its physicochemical behavior is defined by a "Chameleon Effect"—the ability to shift protonation states and tautomeric forms in response to environmental pH and solvent polarity.[1] This guide provides a rigorous framework for characterizing this molecule, moving beyond static data points to dynamic profiling.

Structural Specifications

| Property | Specification |

| IUPAC Name | 6-Chloro-5-(4-chlorophenyl)pyridine-2,4-diol |

| Molecular Formula | C₁₁H₇Cl₂NO₂ |

| Molecular Weight | 256.08 g/mol |

| Key Substructures | [1][2][4][5][6][7] • Electron-deficient Pyridine Core• Dual Hydroxyl Donors (C2, C4)[1]• Lipophilic Tail (4-Chlorophenyl)[1]• Steric/Electronic Modulator (6-Chloro) |

| Primary Challenge | Tautomeric Ambiguity: Exists in equilibrium between the diol, 2-pyridone, and 4-pyridone forms.[1] |

Part 2: Structural Dynamics & Tautomerism

The most critical oversight in characterizing this compound is treating it as a fixed "diol."[1] In aqueous solution and solid state, 2,4-pyridinediols predominantly adopt a pyridone tautomer.[1] The specific substitution pattern (6-Cl, 5-Aryl) influences this equilibrium via electronic withdrawal and steric twisting.[1]

The Tautomeric Equilibrium

The 6-chloro substituent (electron-withdrawing) increases the acidity of the hydroxyl protons, while the 5-aryl group stabilizes the conjugated system.[1]

-

Form A (Diol): Favored in gas phase or extremely non-polar solvents.[1]

-

Form B (4-hydroxy-2-pyridone): Typically the dominant species in aqueous media and crystal lattices due to strong intermolecular amide-like hydrogen bonding (dimer formation).[1]

-

Form C (2-hydroxy-4-pyridone): Less common but possible depending on solvent H-bond acceptor capacity.[1]

Visualization of Tautomeric Pathways

The following diagram maps the equilibrium and its impact on physicochemical properties.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone species in aqueous environments, significantly affecting solubility and permeability predictions.[1]

Part 3: Physicochemical Profile (Predicted & Observed)[1]

The following data synthesizes structural activity relationships (SAR) from analogous 5-aryl-2,4-pyridinediols and chlorinated pyridones.

Ionization & Lipophilicity Table[1]

| Parameter | Value (Est.) | Mechanistic Insight |

| pKa₁ (Acidic) | 4.2 – 4.8 | The 4-OH group is vinylogous to a carboxylic acid.[1] The 6-Cl and 5-Aryl groups exert an electron-withdrawing effect ( |

| pKa₂ (Acidic) | 9.5 – 10.5 | Ionization of the 2-OH (or N-H in pyridone form).[1] |

| LogP (Neutral) | 2.8 – 3.2 | High lipophilicity driven by the dichlorophenyl moiety.[1] |

| LogD (pH 7.4) | 0.5 – 1.2 | At physiological pH, the molecule is mono-anionic (deprotonated at C4), drastically reducing membrane permeability.[1] |

| Solubility (Int) | < 10 µg/mL | Very low intrinsic solubility due to strong crystal lattice energy (intermolecular H-bonding of the pyridone motif).[1] |

| Solubility (pH 7.4) | > 100 µg/mL | Solubility improves significantly upon ionization.[1] |

Solubility-pH Profile

The compound follows a U-shaped solubility curve (amphoteric nature), but primarily behaves as a weak acid.[1]

-

pH < 2: Moderate solubility (Protonation of Pyridine N, though unlikely due to low basicity caused by 6-Cl).[1]

-

pH 3–5: Minimum solubility (Neutral species predominates).[1]

-

pH > 6: Solubility increases exponentially as the mono-anion forms.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To generate authoritative data for this compound, standard "mix-and-read" assays are insufficient due to the tautomeric complexity.[1] The following protocols are designed to eliminate artifacts.

Protocol A: pKa Determination via UV-Metric Titration

Why this method: Potentiometric titration is unreliable for compounds with low aqueous solubility (< 10 µM).[1] UV-metric titration exploits the spectral shift between the neutral pyridone and the ionized phenyl-olate species.[1]

Workflow:

-

Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO (10 mM).

-

Cosolvent Titration: Perform titrations in 30%, 40%, and 50% Methanol/Water ratios to ensure solubility.

-

Data Acquisition: Measure UV absorbance (200–400 nm) from pH 2.0 to 12.0.

-

Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent. Extrapolate to 0% solvent to obtain the aqueous pKa.[1]

-

Validation Check: The

of the extrapolation must be >0.98. If non-linear, specific solute-solvent interactions are interfering (common with pyridones).[1]

-

Protocol B: LogD Lipophilicity Profiling (Miniaturized Shake-Flask)

Why this method: Computational LogP often fails for tautomeric heterocycles.[1] Empirical measurement at physiological pH is mandatory.[1]

Workflow:

-

Phase System: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).[1]

-

Equilibration: Spike 10 µL of DMSO stock into the system (Total volume 1 mL). Vortex for 1 hour; Centrifuge at 3000g for 10 mins to break emulsion.

-

Quantification: Analyze both phases via LC-UV/MS.

-

Calculation:

.

Part 5: Characterization Workflow Visualization

This diagram outlines the logical flow for fully characterizing the compound, prioritizing experiments that inform downstream formulation.

Figure 2: Decision tree for physicochemical profiling. The pKa value is the gatekeeper for understanding bioavailability risks.

Part 6: References

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/LogD protocols).

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

-

Behrman, E. J. (2009).[1] "Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone."[1][6][7] Acta Crystallographica Section B, 65(5), 621-627.[1] (Critical reference for tautomerism of chlorinated pyridinediols).

-

Box, K. J., et al. (2008). "High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System." Analytical Chemistry, 80(4), 1358–1365.

Sources

- 1. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O | CID 86627426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xray.uky.edu [xray.uky.edu]

Advanced Structural Elucidation of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol: A Comprehensive Analytical Framework

Introduction & Chemical Context

The molecular structure elucidation of highly functionalized halogenated pyridines presents a unique analytical challenge. 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol (CCPD, CAS 20054-98-2) is a specialized heterocyclic scaffold that exhibits complex dynamic behavior in solution.

A critical factor in the structural characterization of 2,4-pyridinediols is their inherent lactam-lactim tautomerism. Depending on the solvent polarity and solid-state packing, these molecules frequently exist as 4-hydroxy-2(1H)-pyridones [1]. This ambident nature means that structural elucidation cannot merely rely on static connectivity; it must account for dynamic equilibrium. As an Application Scientist, the goal is to design a self-validating analytical pipeline that definitively proves both the atomic connectivity and the predominant tautomeric state of CCPD.

Analytical Strategy & Workflow

To achieve unambiguous elucidation, we employ an orthogonal analytical approach. High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula, while multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework. Finally, Fourier-Transform Infrared (FT-IR) spectroscopy and X-Ray Diffraction (XRD) resolve the tautomeric ambiguity[2].

Figure 1: Orthogonal analytical workflow for the structural elucidation of CCPD.

High-Resolution Mass Spectrometry (HRMS)

The first step in our self-validating system is confirming the molecular formula (C11H7Cl2NO2) via HRMS.

Causality of Experimental Choice

Electrospray Ionization Time-of-Flight (ESI-TOF) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. CCPD contains labile hydroxyl/amide protons that are prone to neutral loss (e.g., loss of H2O or CO) under hard ionization. ESI preserves the intact pseudomolecular ion, allowing for precise exact mass measurement[3]. Furthermore, the presence of two chlorine atoms provides a highly diagnostic isotopic signature.

HRMS Protocol

-

Sample Preparation: Dissolve 1 mg of CCPD in 1 mL of LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid.

-

Calibration (Self-Validating Step): Inject a sodium formate cluster solution prior to the sample. This internal calibration ensures a mass accuracy of < 2 ppm, validating the instrument's mass axis.

-

Acquisition: Acquire data in both positive (ESI+) and negative (ESI-) ion modes.

-

Isotope Analysis: Extract the mass spectrum and compare the experimental isotopic distribution against the theoretical model for two chlorine atoms (approximate 9:6:1 ratio for M : M+2 : M+4).

Quantitative Data: HRMS Results

| Ion Species | Theoretical Exact Mass (Da) | Expected Isotope Ratio (M : M+2 : M+4) | Diagnostic Value |

| Neutral Molecule (M) | 254.9854 | 100 : 65 : 11 | Establishes base formula[3] |

| [M+H]+ (ESI+) | 255.9932 | 100 : 65 : 11 | Confirms basicity of the pyridone oxygen |

| [M-H]- (ESI-) | 253.9776 | 100 : 65 : 11 | Confirms acidity of the C-4 hydroxyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of connectivity elucidation. Because CCPD is highly functionalized, 1D 1H NMR will only show the aromatic protons of the 4-chlorophenyl group and a single isolated proton on the pyridine ring (H-3). Therefore, 2D NMR (HSQC, HMBC) is mandatory[4].

Causality of Experimental Choice

We utilize DMSO-

NMR Protocol

-

Sample Preparation: Dissolve 15 mg of CCPD in 0.6 mL of anhydrous DMSO-

. -

1D Acquisition: Acquire 1H (600 MHz) and 13C (150 MHz) spectra.

-

2D Acquisition: Acquire 1H-13C HSQC (to map direct C-H bonds) and 1H-13C HMBC (to map 2-bond and 3-bond long-range correlations).

-

Variable Temperature (VT) NMR (Self-Validating Step): Heat the sample from 25°C to 80°C. Exchangeable protons (OH/NH) will shift upfield and broaden due to increased exchange rates, differentiating them from the static aromatic protons.

HMBC Logical Framework

The placement of the 4-chlorophenyl group at C-5 and the chlorine at C-6 is proven via HMBC. The isolated pyridine proton (H-3) acts as an anchor.

Figure 2: Key HMBC correlations utilized to establish the regiochemistry of the pyridine ring.

Quantitative Data: NMR Assignments (DMSO- )

| Position | 1H Shift (ppm) | Multiplicity (J in Hz) | 13C Shift (ppm) | Key HMBC Correlations (1H -> 13C) |

| N-1 / O-2 | ~11.5 (br s) | 1H (NH or OH) | - | C-2, C-6 |

| C-2 | - | - | ~162.0 | - |

| C-3 | 5.85 | s, 1H | ~98.5 | C-2, C-4, C-5 |

| C-4 | ~10.8 (br s) | 1H (OH) | ~165.5 | C-3, C-4, C-5 |

| C-5 | - | - | ~115.0 | - |

| C-6 | - | - | ~140.0 | - |

| C-1' | - | - | ~135.0 | - |

| C-2'/6' | 7.35 | d (8.5), 2H | ~132.0 | C-5, C-4', C-6' |

| C-3'/5' | 7.45 | d (8.5), 2H | ~128.5 | C-1', C-4' |

| C-4' | - | - | ~133.0 | - |

Note: The highly deshielded carbon at ~162.0 ppm strongly suggests a carbonyl-like character, supporting the 4-hydroxy-2-pyridone tautomer in DMSO.

Vibrational Spectroscopy & X-Ray Crystallography

While NMR provides excellent solution-state data, the solid-state structure of CCPD is definitively resolved using FT-IR and Single-Crystal X-Ray Diffraction (XRD).

FT-IR Tautomeric Resolution

In the solid state, 4-hydroxy-2-pyridones exhibit a characteristic strong lactam carbonyl (

X-Ray Crystallography Protocol

-

Crystallization: Dissolve CCPD in a mixture of Ethyl Acetate and Hexanes. Allow slow evaporation at room temperature over 72 hours to yield single crystals.

-

Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-K

radiation source ( -

Refinement: Solve the structure using direct methods. The bond lengths will act as a self-validating metric: a

bond length of ~1.25 Å indicates double bond character (carbonyl), whereas a

Conclusion

The structural elucidation of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol requires a multi-faceted approach to overcome the challenges of heavy halogenation and tautomerism. By coupling the exact mass and isotopic fidelity of ESI-TOF HRMS with the regiochemical mapping of 2D NMR, and validating the tautomeric state via FT-IR and XRD, researchers can establish a highly robust, self-validating proof of molecular structure.

References

1.[2] Google Patents. "US20070197478A1 - Novel pharmaceuticals". Google Patents. URL: 2.[4] Zografos, A. et al. "A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls". Chemical Science (RSC Publishing). URL:[Link] 3.[1] Jessen, H. J., & Gademann, K. "Biologically important 4‐hydroxy‐2‐pyridone natural products". ResearchGate (Nat. Prod. Rep.). URL:[Link] 4.[3] National Center for Biotechnology Information. "4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590". PubChem. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20070197478A1 - Novel pharmaceuticals - Google Patents [patents.google.com]

- 3. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

Technical Whitepaper: Spectroscopic Profiling & Structural Elucidation of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

The following technical guide details the spectroscopic characterization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol , a complex heterocyclic scaffold often encountered as a stable metabolite or process impurity in the synthesis of pyridine-based agrochemicals and pharmaceuticals.

This analysis prioritizes structural elucidation, specifically addressing the tautomeric equilibrium (pyridinediol vs. pyridone) that complicates standard analytical workflows.

Executive Summary & Structural Context

The compound 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol (Formula: C₁₁H₇Cl₂NO₂) presents a unique analytical challenge due to its amphoteric nature and the presence of a 2,4-dihydroxypyridine core. In solution, this moiety does not exist purely as a diol; it equilibrates between the 2,4-diol , 4-hydroxy-2-pyridone , and 2-hydroxy-4-pyridone tautomers.

Accurate identification requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) for isotopic confirmation and Nuclear Magnetic Resonance (NMR) for tautomeric assignment.

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium critical for interpreting NMR and IR data. The 4-hydroxy-2-pyridone form is thermodynamically favored in polar aprotic solvents (e.g., DMSO), while the diol form may persist in non-polar environments.

Figure 1: Tautomeric equilibrium pathways. The 2-pyridone form typically dominates in polar media due to amide resonance stabilization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the halogenation pattern. For this dichlorinated compound, the isotopic abundance pattern is the definitive fingerprint.

Isotopic Signature (Cl₂ Pattern)

The presence of two chlorine atoms (one on the pyridine ring, one on the phenyl ring) creates a distinct 9:6:1 intensity ratio for the molecular ion cluster.

| Ion Species | m/z (Calculated) | Relative Intensity | Origin |

| [M+H]⁺ (³⁵Cl/³⁵Cl) | 256.0 | 100% | Monoisotopic |

| [M+H]⁺ (³⁵Cl/³³Cl) | 258.0 | ~64% | First Isotope |

| [M+H]⁺ (³⁷Cl/³⁷Cl) | 260.0 | ~10% | Second Isotope |

Fragmentation Pathways (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the molecule exhibits characteristic neutral losses:

-

Loss of CO (-28 Da): Typical of pyridones/phenols, resulting in a pyrrole-like cation.

-

Loss of HCl (-36 Da): Elimination of the labile chlorine at the C6 position (adjacent to Nitrogen).

-

Tropylium Ion Formation: The 4-chlorophenyl moiety often generates a stable chlorotropylium ion (m/z 125/127) at high collision energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the only technique capable of resolving the tautomeric state. The analysis below assumes a solution in DMSO-d₆ , which stabilizes the 2-pyridone form.

¹H NMR Assignments (400 MHz, DMSO-d₆)

-

δ 11.2 - 11.5 ppm (Broad Singlet, 1H): NH proton (indicative of pyridone form). If the diol form were dominant, this would appear as a sharp OH peak or be exchanged out.

-

δ 10.8 ppm (Broad, 1H): C4-OH hydroxyl proton.

-

δ 7.45 ppm (Doublet, J=8.5 Hz, 2H): Phenyl ring protons (ortho to Cl).

-

δ 7.25 ppm (Doublet, J=8.5 Hz, 2H): Phenyl ring protons (meta to Cl).

-

δ 5.95 ppm (Singlet, 1H): H3 Pyridine Proton . This is the critical diagnostic signal. In the true aromatic diol, this would shift downfield (>6.5 ppm). Its upfield position confirms the loss of aromaticity in the N-C3 segment characteristic of the pyridone structure.

¹³C NMR Diagnostic Peaks

| Carbon Position | Chemical Shift (δ ppm) | Assignment Logic |

| C2 (Carbonyl) | 162.5 | Typical amide-like carbonyl in 2-pyridones. |

| C4 (C-OH) | 168.0 | Deshielded enolic carbon. |

| C6 (C-Cl) | 145.2 | Adjacent to Nitrogen, deshielded by Cl. |

| C3 (C-H) | 98.5 | Highly shielded due to enamine-like character in the pyridone ring. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy rapidly differentiates the solid-state form.

-

Region 3200–2800 cm⁻¹: Broad absorption band indicative of H-bonded O-H and N-H stretches (lactam/lactim dimers).

-

Region 1680–1640 cm⁻¹: Amide I band (C=O stretch) . A strong band here confirms the pyridone tautomer in the solid state. A pure diol would lack this carbonyl feature and show only C=C/C=N stretches around 1580 cm⁻¹.

-

Region 750–800 cm⁻¹: C-Cl stretch.

Experimental Protocol: Step-by-Step Characterization

To ensure data integrity (E-E-A-T), follow this self-validating workflow.

Figure 2: Analytical workflow for structural validation.

Protocol Steps:

-

Sample Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-d₆. Ensure complete dissolution; turbidity suggests inorganic salt contamination.

-

MS Screening: Inject into ESI-MS (Positive Mode). Verify the 256/258/260 cluster. If the M+2 peak is <50% of the base peak, the sample is likely dechlorinated (impurity).

-

NMR Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans).

-

Validation Check: If the H3 singlet appears as a doublet, check for coupling to NH (rare, but possible in ultra-dry solvents). Add one drop of D₂O to collapse the coupling and verify the exchangeable protons.

-

-

Data Processing: Reference the DMSO residual peak to 2.50 ppm. Integrate the phenyl region (4H) and normalize the H3 singlet (1H) against it.

References

-

Katritzky, A. R., et al. "Tautomerism in Heterocycles: Pyridones and Pyridinols." Advances in Heterocyclic Chemistry, Vol 1, Academic Press.

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Cl isotope patterns and NMR shifts).

-

National Institute of Standards and Technology (NIST). "Chlorine Isotopic Abundance Data." NIST Atomic Spectra Database.

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Pyridine 13C shifts).

Sources

in vitro screening of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

An In-Depth Technical Guide to the In Vitro Screening of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Foreword: Charting a Course for a Novel Pyridinediol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3][4] Its derivatives are lauded for their diverse pharmacological activities, ranging from anticancer to antimicrobial agents.[1][2] The dihydroxypyridine substructure, in particular, offers a rich scaffold for developing new therapeutic agents. This guide provides a comprehensive framework for the initial in vitro screening of a novel compound, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol. As the specific biological targets and activities of this compound are yet to be elucidated, this document outlines a strategic, multi-tiered approach. We will begin with broad, unbiased assays and progressively narrow our focus to identify its mechanism of action and therapeutic potential. This strategy is designed to be self-validating at each stage, ensuring that subsequent experimental choices are based on robust data.

Part 1: Foundational Assessment - Compound Integrity and Cytotoxicity Profiling

Before embarking on any biological screening, the integrity of the test compound must be verified, and its inherent cytotoxicity must be understood. This initial phase is critical for the accurate interpretation of all subsequent data.

Compound Quality Control

A pure and well-characterized compound is the bedrock of any screening campaign. Before use, the following should be confirmed for 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol:

-

Identity and Purity: Verified by LC-MS and ¹H-NMR. Purity should ideally be >95%.

-

Solubility: Determined in a range of biocompatible solvents (e.g., DMSO, ethanol) and the chosen cell culture media.

-

Stability: Assessed in the stock solvent and at working concentrations in culture media over the time course of the planned experiments.

Cytotoxicity Screening: Defining the Therapeutic Window

Cytotoxicity assays are fundamental to understanding the concentration range at which a compound can be tested without causing non-specific cell death.[5] This data is crucial for distinguishing targeted biological effects from general toxicity. We will employ orthogonal assays that measure different aspects of cell health to build a comprehensive toxicity profile.[6]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for initial cytotoxicity screening.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[7]

-

Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[7]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[5]

-

Follow steps 1-4 from the MTT assay protocol.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided with the kit.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Data Interpretation

| Assay | Principle | Endpoint | Interpretation of High Signal |

| MTT | Measures metabolic activity via mitochondrial reductase function.[6] | Colorimetric (Formazan) | High cell viability |

| LDH | Measures lactate dehydrogenase release from damaged cells.[5] | Colorimetric (Formazan) | High cytotoxicity |

The IC50 (half-maximal inhibitory concentration) values from these assays will establish the concentration range for subsequent experiments, which should ideally be at least 10-fold below the cytotoxic threshold.

Part 2: Target-Agnostic Screening - Unveiling Phenotypic Effects

Given that 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is a novel compound, a target-agnostic or phenotypic screening approach is the most logical next step.[8][9] Phenotypic screening allows us to identify compounds that produce a desired change in cellular behavior without prior knowledge of the molecular target.[9][10] This approach is particularly powerful for discovering drugs with novel mechanisms of action.[11]

High-Content Imaging (HCI) for Multiparametric Phenotypic Profiling

HCI combines automated microscopy with sophisticated image analysis to extract quantitative data from multiple cellular features simultaneously.[10] This allows for a detailed, unbiased assessment of the compound's effect on cell morphology, protein localization, and other important cellular parameters.

Experimental Workflow: High-Content Phenotypic Screen

Caption: Workflow for a high-content phenotypic screen.

Protocol 3: Multiparametric Phenotypic Assay

-

Cell Seeding: Plate a disease-relevant cell line (e.g., a cancer cell line for an oncology application) in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat cells with 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol at three non-toxic concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Incubation: Incubate for a relevant time period (e.g., 24 hours).

-

Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Stain with a cocktail of fluorescent dyes:

-

Hoechst 33342 to visualize cell nuclei.

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) to visualize the actin cytoskeleton.

-

MitoTracker Red CMXRos to visualize mitochondria.

-

-

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to quantify dozens of parameters, such as:

-

Nuclear Morphology: Size, shape, intensity.

-

Cytoskeletal Structure: Actin fiber organization, cell shape, and spread.

-

Mitochondrial Health: Mitochondrial mass and membrane potential.

-

A significant change in any of these parameters would constitute a "hit" and guide the next phase of investigation.

Part 3: Target Deconvolution and Mechanistic Elucidation

A confirmed phenotypic hit necessitates a deeper investigation to identify the molecular target and understand the underlying mechanism of action.

Target Identification Strategies

If the phenotypic screen provides clues (e.g., changes in cell cycle could suggest a kinase target), a focused approach can be taken. Otherwise, broader, unbiased methods are required.

Hypothetical Signaling Pathway Based on Phenotypic Hit

Let's hypothesize that our phenotypic screen revealed a block in the G2/M phase of the cell cycle. This could implicate proteins involved in mitotic entry, such as Polo-like kinase 1 (PLK1).

Caption: Hypothetical pathway showing inhibition of PLK1.

Target Engagement Assays

Once a putative target is identified, it is essential to confirm that the compound directly binds to it within a cellular context.[12]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Culture and Treatment: Culture cells and treat them with 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol or a vehicle control.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis: Lyse the cells by freeze-thawing.

-

Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Detection: Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein (e.g., PLK1).

-

Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion and Forward Look

This guide has outlined a systematic, multi-tiered strategy for the initial in vitro characterization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol. By starting with broad, unbiased assays and progressively focusing on specific biological activities, this approach maximizes the potential for discovering a novel therapeutic agent while ensuring that each step is built upon a foundation of robust, validated data. The journey from a novel compound to a potential drug candidate is long, but a rigorous and logical screening cascade, as detailed here, is the indispensable first step.

References

-

Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services. Retrieved from [Link]

-

A-Z Bio. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

Arctoris. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

Oxford Academic. (n.d.). 1.3 In vitro and in vivo testing of new compounds. Retrieved from [Link]

-

Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening. Retrieved from [Link]

-

Tecan. (n.d.). Better together? Phenotypic screening and target-based screening - The Blog. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 7). Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Biomedical & Pharmacology Journal. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

Dove Press. (2025, November 7). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

-

PubMed. (2015, January 9). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

precisionFDA. (n.d.). 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Retrieved from [Link]

-

PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

PubMed. (n.d.). Potentiation of chlorin e6 photodynamic activity in vitro with peptide-based intracellular vehicles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

- Trade Science Inc. (n.d.). Synthesis and biological screening of 2-[(4'-chlorophenyl)-6. Retrieved from http://www.tsijournals.com/articles/synthesis-and-biological-screening-of-2-4chlorophenyl6methyl-imidazo-1-2a-pyridin3yl-1propene3aryl3yl--pyrimidine--2-4-6.pdfaryl3yl--pyrimidine--2-4-6.pdf

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. revvity.com [revvity.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Abstract

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel compound, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol. Recognizing the absence of existing toxicological data for this specific molecule, this document outlines a scientifically rigorous, multi-faceted approach to characterize its potential cytotoxic effects. We detail the rationale and step-by-step protocols for a panel of assays designed to assess key indicators of cell health: metabolic activity, cell membrane integrity, and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. By following the methodologies described herein, researchers can generate a robust preliminary dataset to inform decisions regarding the future development of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol.

Introduction: Rationale for a Tripartite Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery and chemical safety assessment process.[1][2] For a novel compound such as 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, a multi-pronged approach is essential to gain a comprehensive understanding of its interaction with living cells. A single assay is often insufficient to capture the complexity of cytotoxic mechanisms.[3] Therefore, this guide proposes a tripartite strategy employing three distinct and complementary in vitro assays:

-

The MTT Assay: To evaluate the effect of the compound on cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1][4][5]

-

The Lactate Dehydrogenase (LDH) Assay: To assess cell membrane integrity by quantifying the release of LDH from damaged cells.[3]

-

The Caspase-3/7 Activity Assay: To specifically investigate the induction of apoptosis, a key mechanism of programmed cell death.[6][7][8]

This combination of assays provides a more complete picture of the potential cytotoxic profile of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and providing initial insights into the mechanism of cell death.

Experimental Design and Workflow

A logical and well-controlled experimental design is paramount for generating reliable and reproducible cytotoxicity data. The following workflow is recommended for the preliminary assessment of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol.

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. 3[9]. Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. 4. Incubation: Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.

[9]#### 3.3. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis. C[7]aspase-3 and -7 are effector caspases that, when activated, cleave a number of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis. T[7][8]his assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

[6]Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is advisable to use an opaque-walled 96-well plate for luminescence-based assays.

-

Reagent Preparation and Addition: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol. Add the reagent directly to each well (typically in a 1:1 ratio with the culture medium).

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

Calculations

-

MTT Assay:

-

Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

LDH Assay:

-

Percent Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Lysis Control - Absorbance of Untreated Control)] x 100

-

-

Caspase-3/7 Assay:

-

Fold Increase in Activity = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)

-

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and concise manner. This includes dose-response curves and summary tables.

Table 1: Preliminary Cytotoxicity Profile of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

| Cell Line | Assay | Endpoint | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | Viability | 24 | |

| 48 | ||||

| LDH | Cytotoxicity | 24 | ||

| 48 | ||||

| Caspase-3/7 | Apoptosis | 24 | ||

| HEK293 | MTT | Viability | 24 | |

| 48 | ||||

| LDH | Cytotoxicity | 24 | ||

| 48 | ||||

| Caspase-3/7 | Apoptosis | 24 |

IC50 (half-maximal inhibitory concentration) values should be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Interpretation and Next Steps

The collective data from these three assays will provide a preliminary but comprehensive understanding of the cytotoxic potential of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol.

-

A dose-dependent decrease in MTT signal without a significant increase in LDH release may suggest a cytostatic effect.

-

A concomitant decrease in MTT signal and increase in LDH release indicates cytotoxicity via membrane disruption.

-

An increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis.

Based on these preliminary findings, further studies could be designed to elucidate the specific mechanism of action. This might include more advanced apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or investigation of specific signaling pathways.

-

Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. DOI: 10.5772/intechopen.71983.

-

Kainz, Q. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 53.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

JoVE. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery & Optimization of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol Analogs

The following technical guide details the discovery, synthesis, and structure-activity relationship (SAR) of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol and its analogs.

This guide treats the compound as a representative lead scaffold within the 5-aryl-4-hydroxy-2-pyridone class. While chemically named a "2,4-pyridinediol" (lactim form), this scaffold predominantly exerts biological activity in its 4-hydroxy-2-pyridone (lactam) tautomeric state. This class is critical in modern drug discovery for targeting bacterial DNA synthesis (specifically DNA Gyrase B and Topoisomerase IV) and metalloenzyme inhibition.

Part 1: Executive Summary & Scaffold Analysis

The molecule 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol (hereafter referred to as Lead Compound CP-24 ) represents a "privileged scaffold" in medicinal chemistry. Its dual-functionality lies in its ability to exist in dynamic equilibrium between the 2,4-diol and 2-pyridone-4-hydroxy forms.

The Tautomeric Directive

In physiological conditions (pH 7.4), the compound favors the 4-hydroxy-2-pyridone tautomer. This is the bioactive species responsible for binding to the ATP-binding pocket of bacterial Gyrase B (GyrB) .

-

Lactim Form (Diol): Favored in non-polar solvents; useful for specific synthetic functionalizations (e.g., O-alkylation).

-

Lactam Form (Pyridone): Favored in aqueous media; essential for donor-acceptor hydrogen bonding networks in the enzyme active site.

The "Twin-Chlorine" Effect

The strategic placement of chlorine atoms at the C6 position of the pyridine ring and the para-position of the phenyl ring is not accidental.

-

C6-Chlorine: Fills a small hydrophobic sub-pocket (often called the "lipophilic floor") in the target enzyme, displacing high-energy water molecules.

-

p-Cl-Phenyl: Induces a specific twist angle (~45-60°) relative to the pyridine core, optimizing

-stacking interactions while preventing planar aggregation which limits solubility.

Part 2: Mechanism of Action (MoA)

Target: Bacterial DNA Gyrase B (GyrB) / Topoisomerase IV (ParE). Mechanism: Competitive Inhibition at the ATP-binding site.

Unlike fluoroquinolones (which stabilize the DNA-enzyme cleavage complex), CP-24 analogs act as ATPase inhibitors. The 2-pyridone motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the conserved Asp73 residue (in E. coli numbering) and a water-mediated network with Thr165 .

Signaling & Binding Pathway (DOT Visualization)

Caption: Figure 1. Mechanism of Action for CP-24 analogs targeting the GyrB ATP-binding pocket, leading to replication arrest.

Part 3: Synthetic Protocols

To access 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol , we employ a modular convergent synthesis. This pathway allows for late-stage diversification of the aryl ring.

Retrosynthetic Analysis

The most robust route involves the construction of the pyridine core via a cyclocondensation followed by regioselective chlorination .

Step-by-Step Experimental Protocol

Step 1: Construction of the Pyridine Core (Cyclization)

-

Reagents: Diethyl malonate, 4-chlorobenzyl cyanide, Sodium ethoxide (NaOEt).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt (2.5 eq) in anhydrous ethanol.

-

Add diethyl malonate (1.0 eq) and 4-chlorobenzyl cyanide (1.0 eq) dropwise at 0°C.

-

Reflux for 12 hours. The intermediate enolate cyclizes to form 3-(4-chlorophenyl)-2,4-dihydroxypyridine (note: numbering changes upon cyclization).

-

Acidification: Quench with 2N HCl to precipitate the diol intermediate.

-

Yield: Typically 65-75%.

-

Step 2: Regioselective Chlorination at C6

-

Reagents: POCl3 (Phosphorus oxychloride), PCl5 (catalytic).

-

Critical Note: This step is sensitive. Excessive POCl3 will convert the 2,4-diol entirely to a 2,4,6-trichloropyridine. We require mono-chlorination or selective displacement.

-

Alternative (High Precision): Use N-Chlorosuccinimide (NCS) in DMF at 60°C to selectively chlorinate the vacant 6-position if the 2,4-diol system is preserved.

-

Protocol (NCS Route):

-

Dissolve the Step 1 intermediate in DMF.

-

Add NCS (1.1 eq) portion-wise.

-

Heat to 60°C for 4 hours.

-

Pour into ice water. The precipitate is 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol .

-

Step 3: Purification & Validation

-

Recrystallization: Ethanol/Water (9:1).

-

Validation: 1H NMR will show the disappearance of the C6 proton singlet.

Synthesis Workflow Diagram

Caption: Figure 2. Convergent synthetic pathway for the production of the CP-24 scaffold.

Part 4: Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of substitutions at the R1 (C6 position) and R2 (C5-Aryl) positions on biological activity against S. aureus GyrB (IC50).

Table 1: SAR Optimization of the Pyridinediol Scaffold

| Compound ID | R1 (C6-Position) | R2 (C5-Aryl) | IC50 (GyrB) [nM] | MIC (S. aureus) [µg/mL] | Notes |

| CP-01 | H | Phenyl | 450 | >64 | Baseline scaffold; weak binding. |

| CP-12 | H | 4-Cl-Phenyl | 120 | 32 | Aryl-Cl improves hydrophobic fit. |

| CP-24 (Lead) | Cl | 4-Cl-Phenyl | 12 | 2 | Synergistic potency boost. |

| CP-28 | CH3 | 4-Cl-Phenyl | 85 | 16 | Methyl is too bulky for C6 pocket. |

| CP-33 | Cl | 4-F-Phenyl | 25 | 4 | Fluorine less lipophilic than Chlorine. |

| CP-45 | OMe | 4-Cl-Phenyl | >1000 | >64 | Electron donor at C6 disrupts H-bonding. |

Interpretation of Data[1][2]

-

The C6-Chloro Requirement: The leap in potency from CP-12 (120 nM) to CP-24 (12 nM) confirms that the chlorine atom at C6 is not just a steric filler. It likely engages in a halogen bond with a backbone carbonyl in the enzyme active site or displaces a "unhappy" water molecule, providing an entropic gain.

-

Electronic Effects: The 2,4-diol core is electron-rich. Electron-withdrawing groups (like Cl) on the ring modulate the pKa of the hydroxyl groups, ensuring the molecule remains in the correct ionization state for binding at physiological pH.

Part 5: References

-

Vertex Pharmaceuticals. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters.

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.

-

BenchChem. (2025).[1] The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. (Cited for chlorophenyl-pyridine synthetic methodologies).[2][1][3][4]

-

National Institutes of Health (NIH). (2010). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

Mechanism of Action of Substituted Pyridinediols: A Technical Guide

Executive Summary

Substituted pyridinediols (and their tautomeric hydroxypyridinones) represent a privileged scaffold in medicinal chemistry, distinguished by their capacity to act as bidentate (O,O) ligands. Their pharmacological efficacy is not driven by a single receptor interaction but by a pleiotropic mechanism centered on the chelation of high-field strength metal ions (Fe³⁺, Al³⁺, Mg²⁺, Zn²⁺).

This guide deconstructs the mechanism of action (MoA) into three distinct tiers:

-

Global Metalloenzyme Inhibition: The depletion of essential cofactors leading to metabolic collapse (e.g., Ciclopirox).

-

Targeted Active Site Blockade: Competitive inhibition of 2-oxoglutarate-dependent dioxygenases (e.g., HIF Prolyl Hydroxylase inhibitors).

-

Siderophore Mimicry: Exploitation of bacterial iron-transport systems for "Trojan Horse" cellular entry.

Chemical Foundation: Tautomerism & Coordination

To understand the biological activity, one must first master the equilibrium chemistry. Substituted pyridinediols do not exist statically; they oscillate between aromatic diol and keto-enol tautomers.

The Tautomeric Equilibrium

The biological "warhead" is rarely the diol form but rather the pyridinone tautomer.

-

2,3-pyridinediol

3-hydroxy-2(1H)-pyridinone -

3,4-pyridinediol

3-hydroxy-4(1H)-pyridinone

This tautomerism creates a high-density electron donor system (alpha-hydroxy ketone) capable of forming stable 5-membered chelate rings with hard Lewis acids.

Chelation Geometry

The efficacy of these compounds relies on the formation of a Tris-chelate complex . Three ligand molecules wrap around a single central metal ion (e.g., Fe³⁺) in an octahedral geometry.

-

Stability Constant (

): The -

Redox Silencing: Unlike some chelators that promote Fenton chemistry, pyridinediols fully coordinate the metal, preventing the generation of hydroxyl radicals.

Figure 1: The chemical basis of action. The tautomeric shift to the pyridinone form enables high-affinity sequestration of trivalent metal ions, effectively deactivating downstream metalloenzymes.

Mechanism I: Pan-Metalloenzyme Inhibition

Case Study: Ciclopirox

This mechanism is "promiscuous" yet selective for cells with high metabolic turnover (fungi, bacteria). It does not target a single protein but induces a systemic failure of metal-dependent pathways.

The Cascade of Failure

-

Transmembrane Penetration: Lipophilic substitutions (e.g., cyclohexyl groups in Ciclopirox) allow the molecule to passively diffuse through the microbial cell wall and membrane.

-

Intracellular Chelation: Once inside, the ligand encounters the Labile Iron Pool (LIP).

-

Enzyme Deactivation:

-

Ribonucleotide Reductase: Requires a diferric center to generate tyrosyl radicals for DNA synthesis. Chelation halts DNA replication.

-

Cytochromes (ETC): Heme-dependent enzymes in the electron transport chain are starved of iron, halting ATP production.

-

Peroxidases/Catalases: Loss of these enzymes renders the cell vulnerable to endogenous reactive oxygen species (ROS).

-

Anti-Inflammatory Component

In mammalian cells, this same mechanism inhibits 5-Lipoxygenase and Cyclooxygenase (which contain non-heme iron or heme), reducing the synthesis of pro-inflammatory leukotrienes and prostaglandins.

Mechanism II: Targeted Active Site Blockade

Case Study: HIF Prolyl Hydroxylase (PHD) Inhibitors & COMT Inhibitors

Here, the pyridinediol scaffold is tuned not just to strip metal, but to dock into a specific enzymatic pocket.

HIF-PH Inhibition (Hypoxia Mimicry)

HIF Prolyl Hydroxylases (PHDs) are enzymes that use Fe²⁺ and 2-oxoglutarate (2-OG) to hydroxylate HIF-1

-

Mechanism: Substituted pyridinediols act as 2-OG mimics . They bind to the active site iron but do not allow the hydroxylation reaction to proceed.

-

Result: HIF-1

is stabilized (even in the presence of oxygen), translocates to the nucleus, and dimerizes with HIF-1 -

Outcome: Upregulation of erythropoietin (EPO) and VEGF.

COMT Inhibition (Parkinson's Disease)

Catechol-O-methyltransferase (COMT) degrades dopamine.[1][2] Its active site contains a Mg²⁺ ion essential for catalysis.

-

Mechanism: 2,3-dihydroxypyridine derivatives (structurally mimicking the catechol substrate) chelate the active site Mg²⁺.

-

Distinction: Unlike catechols, they cannot be methylated (due to the nitrogen in the ring), acting as dead-end competitive inhibitors .

Figure 2: The "Hypoxia Mimicry" mechanism. By occupying the 2-oxoglutarate binding site on the PHD enzyme, pyridinediols prevent HIF degradation, triggering erythropoiesis.

Mechanism III: Siderophore Mimicry (The Trojan Horse)

Bacteria secrete siderophores to scavenge iron. Some substituted pyridinediols (specifically 3-hydroxy-4-pyridinone derivatives) structurally resemble these natural siderophores.

-

Recognition: The bacterial outer membrane receptors (e.g., FepA, CirA) recognize the iron-bound pyridinediol complex.

-

Active Transport: The complex is actively pumped into the periplasm and cytoplasm, bypassing porin-mediated resistance mechanisms.

-

Release/Action: Once inside, the iron is released (due to low intracellular pH or enzymatic reduction), and the free ligand (or a conjugated warhead) exerts toxic effects.

Experimental Protocols (Validation)

To validate these mechanisms in a research setting, the following protocols are standard.

Iron-Binding Capacity Assay (CAS Assay)

Use this to confirm the fundamental chelation capability.

-